molecular formula C18H26N2O2 B248153 3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide

3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide

カタログ番号 B248153
分子量: 302.4 g/mol
InChIキー: YHWWUONTQSLJCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide, also known as JNJ-1661010, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

作用機序

3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide acts as a selective sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. This modulation ultimately results in the activation of neuroprotective mechanisms and the suppression of neuroinflammatory processes, leading to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide has a range of biochemical and physiological effects, including the enhancement of neuroplasticity, the reduction of oxidative stress, and the suppression of neuroinflammation. These effects have been observed in both in vitro and in vivo studies, suggesting the potential therapeutic value of this compound in the treatment of various neurological disorders.

実験室実験の利点と制限

One of the main advantages of 3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide is its high selectivity for the sigma-1 receptor, which allows for targeted modulation of neuronal activity. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain applications.

将来の方向性

There are several potential future directions for the study of 3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to elucidate the precise mechanisms of action of 3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide and to optimize its potency and efficacy for clinical use. Finally, the development of novel sigma-1 receptor agonists based on the structure of 3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide may lead to the discovery of new therapeutic agents for neurological disorders.

合成法

3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide is synthesized through a multi-step process involving the reaction of indanone with 2,6-dimethylmorpholine followed by the addition of propionyl chloride. The resulting compound is then purified through column chromatography to obtain the final product.

科学的研究の応用

3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in modulating neuronal activity and has been implicated in the pathophysiology of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

特性

製品名

3-(2,6-Dimethyl-morpholin-4-yl)-N-indan-5-yl-propionamide

分子式

C18H26N2O2

分子量

302.4 g/mol

IUPAC名

N-(2,3-dihydro-1H-inden-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C18H26N2O2/c1-13-11-20(12-14(2)22-13)9-8-18(21)19-17-7-6-15-4-3-5-16(15)10-17/h6-7,10,13-14H,3-5,8-9,11-12H2,1-2H3,(H,19,21)

InChIキー

YHWWUONTQSLJCH-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(CCC3)C=C2

正規SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(CCC3)C=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。